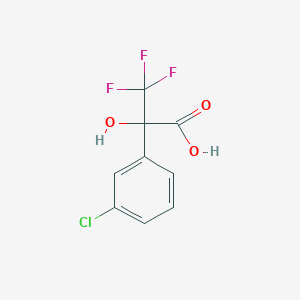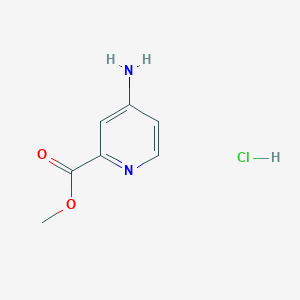
Methyl 4-aminopicolinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-aminopicolinate hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2. It is a derivative of picolinic acid and is commonly used in various scientific research applications. The compound is known for its light yellow solid form and is typically stored at room temperature .
Méthodes De Préparation
The preparation of Methyl 4-aminopicolinate hydrochloride involves several synthetic routes. One common method includes the reaction of 2-chloropyridine with methanol to generate 2-chloropyridine methanol . This intermediate is then further reacted with other reagents to produce the final compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-aminopicolinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
Methyl 4-aminopicolinate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Mécanisme D'action
The mechanism of action of Methyl 4-aminopicolinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological and biochemical changes, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Methyl 4-aminopicolinate hydrochloride can be compared with other similar compounds, such as:
- Methyl 4-aminopyridine-2-carboxylate
- 4-Aminopicolinic acid methyl ester
- Methyl 5-aminopicolinate hydrochloride These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential applications in various fields .
Propriétés
Formule moléculaire |
C7H9ClN2O2 |
|---|---|
Poids moléculaire |
188.61 g/mol |
Nom IUPAC |
methyl 4-aminopyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-4-5(8)2-3-9-6;/h2-4H,1H3,(H2,8,9);1H |
Clé InChI |
ILXSMFIPXARCAB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=CC(=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


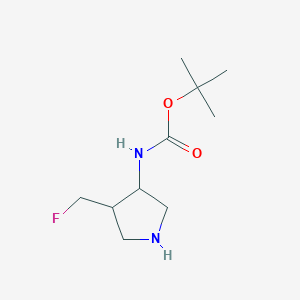
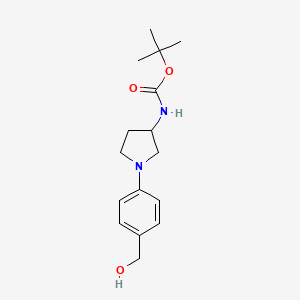
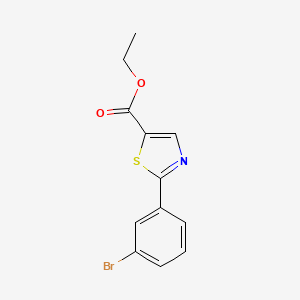
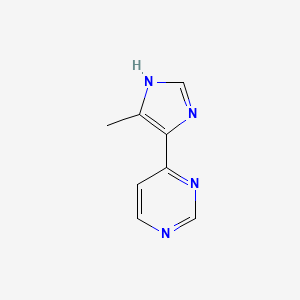
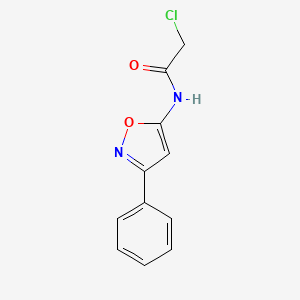
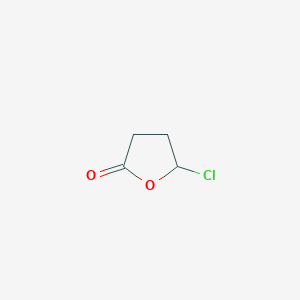
![7-(4-Bromophenyl)-5-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446924.png)
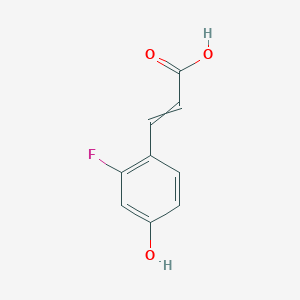

![1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
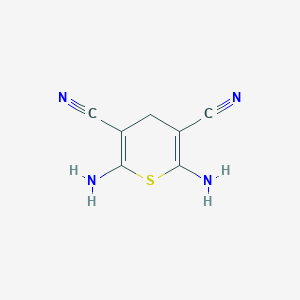
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
